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Introduction

Tantalum silicide (TaSi2) is a refractory metal silicide that has been widely adopted in VLSI
technology due to its uniqgue combination of properties, including low electrical resistivity, high
thermal stability, and excellent compatibility with standard silicon processing.[1][2] As device
dimensions continue to shrink, the resistance of traditional polysilicon interconnects becomes a
significant limiting factor in circuit performance.[3] TaSiz serves as a crucial material to mitigate
these parasitic effects, primarily by reducing the sheet resistance of gate electrodes and
interconnects, thereby improving device speed and performance.[3][4] These notes provide an
overview of its key applications and detailed protocols for its deposition and patterning.

Application Notes

Tantalum silicide's primary role in VLSI is to provide low-resistance pathways for electrical
signals. This is achieved through several key applications:

2.1 Polycide Gate Structures In a polycide structure, a layer of TaSiz is deposited directly onto a
heavily doped polysilicon gate electrode. This composite "gate stack” offers a significant
reduction in the overall gate resistance compared to using polysilicon alone.[4] The lower
resistance minimizes RC time delays, leading to faster switching speeds for transistors.[3] The
polysilicon layer is retained to maintain the critical and well-characterized interface with the
gate oxide, preserving device reliability and threshold voltage stability. The TaSiz layer simply
acts as a highly conductive shunt.
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2.2 Self-Aligned Silicide (Salicide) Contacts The salicide process is a self-alignment technique
used to form silicide on the gate, source, and drain regions of a MOSFET simultaneously. After
the polysilicon gate is patterned and sidewall spacers are formed, a thin layer of a refractory
metal like tantalum is deposited. A thermal annealing step causes the tantalum to react with the
exposed silicon areas (gate, source, and drain) to form TaSiz.[3] A subsequent selective wet
etch removes the unreacted metal from the oxide spacers and isolation regions, leaving the
silicide perfectly aligned to the desired contacts.[3][4] This process dramatically reduces the
parasitic series resistance of the source/drain regions and the contact resistance, which is
critical for high-performance devices.[5]

2.3 Local Interconnects TaSi2 can be used to form local interconnects, which are short, high-
resistance connections between the gate of one transistor and the source/drain of another,
often found in memory cells like SRAMs.[4][6] Its ability to withstand high processing
temperatures makes it a suitable material for this application, enabling increased circuit density.

[6][7]

2.4 Diffusion Barriers Thin films of tantalum and its compounds, including silicides, exhibit good
thermal stability and can act as effective diffusion barriers.[1][8] In copper interconnect
schemes, tantalum-based layers are used to prevent the diffusion of copper into the silicon
substrate or dielectric layers, which would otherwise degrade device performance and
reliability.[8][9]

Material Properties and Process Data

The selection of TaSiz for VLSI applications is driven by its favorable electrical and physical
properties, which are summarized below.

Table 1: Key Properties of Tantalum Silicide
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Property Value | Characteristic Source(s)

Chemical Formula TaSiz [1]

Crystal Structure Tetragonal [10]

Melting Point ~2200 °C [2]

Resistivity (Annealed) 45 - 60 pQ-cm [11]

N Stable up to ~900 °C in typical

Thermal Stability ) ) [3][11]

VLSI processing environments.
o ) Good; forms a protective SiO2
Oxidation Resistance [2][11]

layer during oxidation.

Primary Applications

Polycide gates, salicide

contacts, local interconnects.

[31141(7]

Table 2: Typical Process Parameters for TaSi2 Deposition
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Deposition Method

Parameter

Typical Value
Source(s)
Range

DC Sputtering

Target Material

Stoichiometric TaSiz [12]

Sputtering Gas Argon (Ar) [11]

Chamber Pressure 5-7 mTorr [11]

Film Thickness 100 - 250 nm (2500 A)  [12]

Post-Anneal Temp. 800 - 1000 °C [11][12]
TaCls and SiHa or

LPCVD Precursors TaXs (X=F, Cl) and [3]
SiF2

Deposition Temp.

190 - 300 °C (with
SiF2) or ~600 °C (with
SiH4)

[6]

Chamber Pressure

Low Pressure (< 1
Torr)

[3]

Post-Anneal Temp.

800 - 900 °C

Experimental Protocols

The following protocols provide detailed methodologies for the deposition and patterning of

tantalum silicide films.

4.1 Protocol 1: Tantalum Silicide Deposition via DC Magnetron Sputtering

This protocol describes the deposition of a TaSiz film from a composite target.

e Substrate Preparation:

o Begin with clean silicon wafers, which may have patterned polysilicon or exposed

source/drain regions.
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o Perform a standard pre-deposition clean (e.g., RCA clean) followed by a dilute HF dip to
remove any native oxide from silicon surfaces.

o Immediately load wafers into the sputtering system's load lock to minimize re-oxidation.

o System Preparation:

o Ensure the sputtering chamber is pumped down to a high vacuum base pressure, typically
better than 8 x 10~7 Torr.[11]

o Utilize a high-purity, stoichiometric TaSiz sputter target.[12]
o Pre-sputter the target with the shutter closed for 5-10 minutes to clean the target surface.

o Deposition Process:

[¢]

Introduce high-purity Argon (Ar) as the sputtering gas.

[e]

Set the chamber pressure to a working pressure between 5 and 7 mTorr.[11]

o

Apply DC power to the target to initiate the plasma and begin deposition.

Deposit the film to the desired thickness (e.g., 1000 - 2500 A), monitored in-situ or timed

[¢]

based on a pre-calibrated deposition rate.[12]
o Post-Deposition Annealing:
o Transfer the wafers to a furnace or rapid thermal annealing (RTA) system.

o Anneal the films at a temperature between 800 °C and 1000 °C in an inert atmosphere
(e.g., N2 or Ar).[11] This step is crucial for crystallizing the film and reducing its resistivity to
the desired low value.[11][12]

4.2 Protocol 2: Tantalum Silicide Deposition via LPCVD
This protocol describes the deposition of a TaSi: film using chemical precursors.

e Substrate Preparation:
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o Prepare wafers as described in Protocol 4.1, Step 1.

o Load wafers into the furnace tube of the Low-Pressure Chemical Vapor Deposition
(LPCVD) reactor.

o System Preparation:
o Pump the LPCVD reactor tube down to the base pressure.

o Heat the furnace to the target deposition temperature (e.g., ~600 °C for TaCls/SiHa
chemistry).[3]

o Heat the tantalum pentachloride (TaCls) source to sublimate it into the gas phase.
o Deposition Process:
o Establish a stable, low-pressure environment (e.g., 200-500 mTorr).

o Introduce the reactant gases, silane (SiHas) and vaporized TaCls, into the reactor tube. The
reaction TaCls + 2SiH4 — TaSiz2 + 5HCI + 1.5H2 occurs on the wafer surface.

o Continue the gas flow for the duration required to achieve the target film thickness.
e Post-Deposition Annealing:

o Perform a post-deposition anneal, similar to Protocol 4.1, Step 4, to stabilize the film
properties and achieve low resistivity.

4.3 Protocol 3: Patterning of TaSiz using Reactive lon Etching (RIE)
This protocol outlines the steps to anisotropically etch a TaSiz/Polysilicon gate stack.
e Masking:

o Apply a suitable photoresist layer over the TaSiz film.

o Use photolithography to pattern the desired gate structures into the photoresist, which now
acts as a soft mask.
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e System Preparation:
o Load the patterned wafer into the chamber of a Reactive lon Etching (RIE) system.
o Pump the chamber down to a base pressure in the low mTorr range.

e Etching Process:

o Introduce the etching gases. A common chemistry is a mixture of a fluorocarbon gas and
oxygen, such as Carbon Tetrafluoride (CF4) and Oz2.[2]

o Typical Parameters:
» CF4 Flow Rate: 20-50 sccm

» O2 Flow Rate: 5-15 sccm (Oxygen is added to increase the concentration of fluorine
radicals, the primary etchant, and to help remove polymer byproducts).

= RF Power: 100-300 W
s Pressure: 20-100 mTorr

o Strike the plasma to initiate etching. The energetic ions provide directionality (anisotropy),
while the fluorine radicals chemically etch both the TaSiz2 and the underlying polysilicon.

o The etch process is typically monitored using an endpoint detection system (e.g., optical
emission spectroscopy) to determine when the underlying gate oxide layer is reached.

e Post-Etch Cleaning:
o Perform a plasma ash in an Oz plasma to strip the remaining photoresist.
o Follow with a wet clean to remove any residual etch byproducts from the wafer surface.

Process and Logic Diagrams

The following diagrams illustrate key workflows and structures involving Tantalum Silicide in
VLSI.
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Start: Silicon Wafer
with Gate Oxide

1. Deposit Polysilicon Layer
(LPCVD)

i

2. Dope Polysilicon
(Implantation or In-situ)

:

3. Deposit Tantalum Silicide
(Sputtering or LPCVD)

i

4. Apply & Pattern Photoresist
(Photolithography)

i

5. Etch Gate Stack
(TaSiz + Polysilicon)
using RIE

:

6. Strip Photoresist

End: Polycide Gate
Structure Formed

Click to download full resolution via product page

Caption: Workflow for fabricating a TaSi2 polycide gate structure.
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Start: MOSFET with
Patterned Poly Gate

1. Form Dielectric Spacers
on Gate Sidewalls

'

2. Source/Drain lon
Implantation

:

3. Deposit Tantalum Metal
(Blanket Deposition)

:

4. First Anneal (RTA)
(Reacts Ta with exposed Si)

:

5. Selective Wet Etch
(Removes unreacted Ta)

:

6. Second Anneal (RTA)
(Lowers Silicide Resistance)

End: Self-Aligned Silicide
(Salicide) Formed

Click to download full resolution via product page

Caption: The self-aligned silicide (salicide) formation process flow.
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Caption: Layered structure of a MOSFET with a TaSiz polycide gate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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